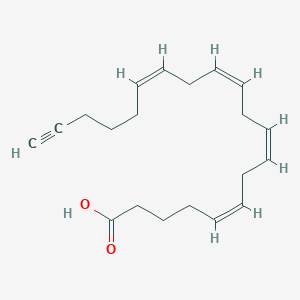
2,3,4-Trichloro-6-nitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trichloro-6-nitrobenzonitrile is an organic compound with the molecular formula C7HCl3N2O2. It is a yellow solid that is soluble in solvents such as ethyl acetate and dichloromethane. This compound is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
2,3,4-Trichloro-6-nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,3,4-trichlorobenzoyl chloride with a nitrating agent such as nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2,3,4-Trichloro-6-nitrobenzonitrile often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
化学反应分析
Types of Reactions
2,3,4-Trichloro-6-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include iron and acetic acid, or stannous chloride in the presence of hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: The major product formed is 2,3,4-trichloro-6-aminobenzonitrile.
Substitution: Depending on the nucleophile used, various substituted benzonitriles can be formed.
科学研究应用
2,3,4-Trichloro-6-nitrobenzonitrile is used in a variety of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including those with potential anticancer and antimicrobial properties.
Industry: It is used in the production of agrochemicals and dyes
作用机制
The mechanism of action of 2,3,4-Trichloro-6-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes .
相似化合物的比较
Similar Compounds
- 2,3,4-Trichlorobenzonitrile
- 2,4,6-Trichlorobenzonitrile
- 2,3,5-Trichlorobenzonitrile
Uniqueness
2,3,4-Trichloro-6-nitrobenzonitrile is unique due to the presence of both nitro and nitrile functional groups, which confer distinct reactivity and applications. The combination of these groups allows for versatile chemical transformations and makes it a valuable intermediate in various synthetic pathways.
属性
CAS 编号 |
89692-40-0 |
|---|---|
分子式 |
C7HCl3N2O2 |
分子量 |
251.447 |
IUPAC 名称 |
2,3,4-trichloro-6-nitrobenzonitrile |
InChI |
InChI=1S/C7HCl3N2O2/c8-4-1-5(12(13)14)3(2-11)6(9)7(4)10/h1H |
InChI 键 |
CECBZHKBVNVMLS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)


![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)





